molecular formula C13H18O3 B1345024 4-Tert-butyl-2-ethoxybenzoic acid CAS No. 796875-53-1

4-Tert-butyl-2-ethoxybenzoic acid

Cat. No. B1345024
M. Wt: 222.28 g/mol
InChI Key: UZRSFWUQUGFVBS-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-ethoxybenzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 4-tert-butylbenzoic acid derivatives have been studied for various applications, including their use in synthesis and their biological activities .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid is achieved through a cyclic process involving carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . Another example is the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which is an intermediate in the synthesis of a target molecule, using palladium-catalyzed Suzuki reaction .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal and molecular structure of a synthesized compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis . This analysis revealed intramolecular hydrogen bonding that contributes to the stability of the molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various reactions. For instance, the oxyarylcarboxy dianion, a key intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, undergoes decarboxylation upon reaction with iodine and reacts with trimethylsilyl chloride to produce the trimethylsilyl ether of the trimethylsilyl ester of the acid . Electrochemical oxidation of 3,4-dihydroxybenzoic acid and 4-tert-butylcatechol has been studied, leading to the synthesis of coumestan derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods and thermal analysis. For example, the synthesized Schiff base compounds were characterized using FTIR, 1H and 13C NMR spectroscopic methods, and their thermal properties were also analyzed . The antimicrobial activity of hydrazide-hydrazones of 4-tert-butylbenzoic acid was evaluated, showing high activity against Gram-positive bacteria .

Relevant Case Studies

Case studies involving related compounds include the synthesis of hydrazide-hydrazones of 4-tert-butylbenzoic acid, which exhibited promising antibacterial activity against Bacillus spp. . Another case study involves the synthesis of novel 4-tert-butylbenzohydrazone and its metal complexes, which were characterized and structurally elucidated .

Scientific Research Applications

Occurrence and Behavior in Aquatic Environments

Parabens, which are esters of para-hydroxybenzoic acid, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. They are considered emerging contaminants, with studies showing their ubiquity in surface water and sediments due to the consumption of paraben-based products and continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity

The antioxidant activity of various compounds, including those related to hydroxybenzoic acids, has been the subject of significant research. Analytical methods for determining antioxidant activity cover a broad spectrum of tests, reflecting the importance of antioxidants in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Pharmacological Activities and Molecular Mechanisms

Gallic acid, another derivative of hydroxybenzoic acid, has been investigated for its pharmacological activities, particularly its anti-inflammatory properties. Studies have highlighted its potential as a candidate for treating various inflammation-related diseases, emphasizing the need for further research on its clinical applications and medicinal development (Bai et al., 2020).

Biodegradation and Environmental Fate

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound with a structural component similar to tert-butyl groups, in soil and groundwater has provided insights into the aerobic biodegradation pathways and the potential for bioaugmentation and biostimulation of degradation processes (Thornton et al., 2020).

Safety And Hazards

4-Tert-butyl-2-ethoxybenzoic acid may be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It may also be harmful to aquatic life with long-lasting effects . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-tert-butyl-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-16-11-8-9(13(2,3)4)6-7-10(11)12(14)15/h6-8H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRSFWUQUGFVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649635
Record name 4-tert-Butyl-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-ethoxybenzoic acid

CAS RN

796875-53-1
Record name 4-(1,1-Dimethylethyl)-2-ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796875-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Malhat, A Hassan - Bulletin of Environmental Contamination and …, 2011 - Springer
… has the formula C 13 H 18 O 3 and suggested to be 4-tert-butyl-2-ethoxybenzoic acid. … 4-tert-butyl-2-ethoxybenzoic acid which is the miner intermediate degradates of etoxazole in soil. …
Number of citations: 26 link.springer.com
I Sosič, A Bricelj, C Steinebach - Chemical Society Reviews, 2022 - pubs.rsc.org
In recent years, proteolysis-targeting chimeras (PROTACs), capable of achieving targeted protein degradation, have proven their great therapeutic potential and usefulness as …
Number of citations: 45 pubs.rsc.org
B Wang, S Wu, J Liu, K Yang, H Xie, W Tang - European Journal of …, 2019 - Elsevier
Tumor suppressor protein p53 is important to the regulation of many cellular processes and the prevention of cancer development. In some cancer cells, the function of p53 is inhibited …
Number of citations: 57 www.sciencedirect.com
S He, G Dong, S Wu, K Fang, Z Miao… - Journal of medicinal …, 2018 - ACS Publications
p53-Murine double minute 2 (MDM2) interaction and histone deacetylases (HDACs) are important targets in antitumor drug development. Inspired by the synergistic effects between …
Number of citations: 56 pubs.acs.org

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